molecular formula C23H20N4O2S B2390661 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide CAS No. 307513-67-3

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide

Cat. No. B2390661
CAS RN: 307513-67-3
M. Wt: 416.5
InChI Key: MYTRDUHSZZERGM-UHFFFAOYSA-N
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Description

2-Aminothiazole derivatives are a class of heterocyclic compounds that have gained attention in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by a heterocyclic ring system that includes one sulfur and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives are diverse and depend on the specific derivative and reaction conditions .

Scientific Research Applications

IGF-1R Tyrosine Kinase Inhibition

Apart from anticancer applications, 2-aminothiazoles have been investigated as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. These derivatives may play a role in targeted cancer therapy by disrupting IGF-1R signaling pathways .

Other Pharmacological Activities

While anticancer research dominates, 2-aminothiazoles also exhibit other pharmacological activities:

    Antiviral Properties: Some derivatives possess antiviral activity, making them potential candidates for combating viral infections .

    Antimicrobial Effects: Researchers have documented antimicrobial properties, suggesting applications in treating bacterial and fungal infections .

    Anticonvulsant and Antidiabetic Potential: The scaffold shows promise in managing epilepsy (anticonvulsant) and diabetes (antidiabetic) through modulation of relevant pathways .

    Antihypertensive and Anti-Inflammatory Activities: Certain 2-aminothiazole derivatives exhibit blood pressure-lowering effects (antihypertensive) and anti-inflammatory properties, which could be valuable in related therapeutic contexts .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 2-aminothiazole derivatives have been found to inhibit the proliferation of various cancer cell lines .

Future Directions

The future of 2-aminothiazole derivatives in drug discovery is promising, given their broad pharmacological spectrum . Researchers are continuously working on the structural modification of 2-aminothiazole to develop potent anticancer agents .

properties

IUPAC Name

2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRDUHSZZERGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide

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